molecular formula C22H20N2O4S B2588185 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide CAS No. 476368-73-7

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide

Cat. No.: B2588185
CAS No.: 476368-73-7
M. Wt: 408.47
InChI Key: ANWQZTPUHWMMLE-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a benzo[d][1,3]dioxole group, a phenylacetamide group, and a carboxamide group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Hantzsch thiophene synthesis , which involves the condensation of α-haloketones with thioglycolic acid or its derivatives. The benzo[d][1,3]dioxole group can be introduced through a subsequent reaction with catechol derivatives under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and optimizing yields would be crucial for maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the carboxamide group to yield amines.

  • Substitution: : The phenylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Amides or esters.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific diseases.

  • Industry: : Its unique chemical properties can be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the thiophene ring with the benzo[d][1,3]dioxole group. Similar compounds include:

  • Thiophene derivatives: : These compounds share the thiophene core but may have different substituents.

  • Benzo[d][1,3]dioxole derivatives: : These compounds feature the benzo[d][1,3]dioxole group but lack the thiophene ring.

  • Phenylacetamide derivatives: : These compounds contain the phenylacetamide group but have different core structures.

Biological Activity

The compound 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a novel derivative within the class of thiophene carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophene derivatives with various amines and carboxylic acids. The specific synthetic route for the compound has not been extensively documented in available literature but follows established protocols for similar thiophene-based compounds.

Anticancer Properties

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, a study highlighted that certain thiophene derivatives showed promising results against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Tubulin inhibition
2eHep3B12.58Tubulin inhibition
JCI-20679Various<5Mitochondrial complex I inhibition

The compound's mechanism of action often involves the inhibition of tubulin polymerization, akin to the known anticancer drug Combretastatin A-4 (CA-4) . This interaction leads to cell cycle arrest and apoptosis in cancer cells.

Other Biological Activities

In addition to its anticancer properties, compounds similar to this compound have also been studied for their effects on other biological targets:

  • EGFR Inhibition : Some derivatives have shown potential as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers .
  • Antidiabetic Activity : Research indicates that certain benzodioxole derivatives exhibit antidiabetic properties by inhibiting enzymes such as α-amylase .

Case Studies

A notable case study involved the evaluation of a series of thiophene carboxamide derivatives for their anticancer activity against multiple cancer cell lines. The study revealed that several compounds displayed superior cytotoxicity compared to standard drugs like doxorubicin, with IC50 values significantly lower than those of reference drugs .

Example Case Study Findings

In a comparative analysis:

  • Compound C27 demonstrated potent growth inhibition against three human cancer cell lines with IC50 values below 5 µM.
  • The study utilized molecular docking to elucidate binding interactions with tubulin, confirming the anticipated mechanism of action .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-13-18(10-15-7-8-16-17(9-15)28-12-27-16)29-22(20(13)21(23)26)24-19(25)11-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWQZTPUHWMMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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